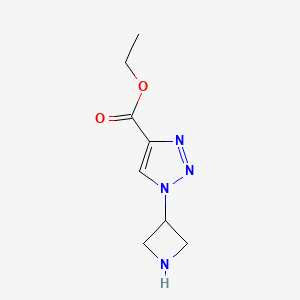

Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate

CAS No.:

Cat. No.: VC18137375

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N4O2 |

|---|---|

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | ethyl 1-(azetidin-3-yl)triazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H12N4O2/c1-2-14-8(13)7-5-12(11-10-7)6-3-9-4-6/h5-6,9H,2-4H2,1H3 |

| Standard InChI Key | DDJSHTSJMAGTQO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(N=N1)C2CNC2 |

Introduction

Ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that combines a triazole ring with an azetidine moiety. This compound is of interest in organic chemistry due to its unique structure and potential applications in pharmaceuticals and materials science.

Chemical Formula and Molecular Weight

-

Chemical Formula: C8H12N4O2

-

Molecular Weight: 196.21 g/mol

InChI and SMILES Notations

-

InChI: 1S/C8H12N4O2/c1-2-14-8(13)7-5-10-11-12(7)6-3-9-4-6/h5-6,9H,2-4H2,1H3

-

SMILES: CCOC(=O)C1=CN=NN1C2CNC2

Synthesis Methods

The synthesis of ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves the use of azetidine and triazole precursors. Common methods include the use of click chemistry reactions, which are efficient for forming triazole rings, and subsequent esterification reactions to introduce the ethyl carboxylate group.

Materials Science

-

Heterocyclic compounds like this one can be used in the development of new materials, such as polymers or ligands for metal complexes, due to their ability to form stable bonds with metals.

Data Table: Comparison of Related Compounds

| Compound Name | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate | C8H12N4O2 | 196.21 |

| Ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylate | C8H12N4O2 | 196.21 |

| 1-(azetidin-3-yl)-1H-1,2,3-triazole | C5H8N4 | 124.14 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume